A Technical Guide to the Fundamental Properties of Morpholine, 4-(methylsulfonyl)-
A Technical Guide to the Fundamental Properties of Morpholine, 4-(methylsulfonyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their versatile biological activities and favorable pharmacokinetic profiles.[1] This technical guide focuses on the fundamental properties of a specific derivative, Morpholine, 4-(methylsulfonyl)- (CAS No. 1697-34-3). While this particular compound is not extensively documented in publicly available literature, this guide consolidates the existing data and provides a comprehensive overview based on information available for the morpholine scaffold and closely related analogues. This document is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this compound in drug discovery and development.
Core Chemical and Physical Properties
"Morpholine, 4-(methylsulfonyl)-" is a heterocyclic compound featuring a morpholine ring N-substituted with a methylsulfonyl group.[2] The presence of the electron-withdrawing methylsulfonyl group is expected to influence the physicochemical properties of the morpholine ring, potentially impacting its basicity and biological interactions.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source(s) |
| CAS Number | 1697-34-3 | [2] |
| Molecular Formula | C5H11NO3S | [2] |
| Molecular Weight | 165.21 g/mol | [3] |
| Canonical SMILES | CS(=O)(=O)N1CCOCC1 | [2] |
| InChI Key | GVZKQMUSVBGSIZ-UHFFFAOYSA-N | [2] |
| Calculated logP | -0.722 | [3] |
| Calculated Water Solubility (logS) | 0.71 | [3] |
Table 2: Experimental and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Mass Spectrum | Available (Electron Ionization) | [5] |
| IR Spectrum | Available | [6] |
Synthesis and Experimental Protocols
General Synthetic Approach: Sulfonylation of Morpholine
A plausible and commonly employed method for the synthesis of N-sulfonylated amines is the reaction of the parent amine with a sulfonyl chloride in the presence of a base. This reaction is a standard procedure for forming sulfonamides.
Reaction Scheme:
Proposed Experimental Protocol:
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Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath (0 °C).
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Base Addition: Add an appropriate base, such as triethylamine (TEA) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
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Reagent Addition: Slowly add a solution of methanesulfonyl chloride in the same solvent to the cooled morpholine solution with continuous stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture would be washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer would be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure. The resulting crude product could then be purified by column chromatography on silica gel or by recrystallization to yield pure "Morpholine, 4-(methylsulfonyl)-".
Diagram 1: General Experimental Workflow for the Synthesis of Morpholine, 4-(methylsulfonyl)-
Caption: A generalized workflow for the synthesis of N-sulfonylated morpholines.
Potential Biological Activity and Signaling Pathways
While no direct biological data for "Morpholine, 4-(methylsulfonyl)-" has been found, the morpholine scaffold is a key component in a wide range of biologically active molecules, including approved drugs.[1] Furthermore, studies on the closely related analogue, "4-(Phenylsulfonyl)morpholine," provide valuable insights into the potential therapeutic applications of this class of compounds.
Antibacterial and Antibiotic Modulatory Activity
Sulfonamide-containing compounds have a long history as antibacterial agents.[7] A study on 4-(phenylsulfonyl)morpholine demonstrated that while the compound itself had weak intrinsic antimicrobial activity, it significantly enhanced the efficacy of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria.[8] This suggests a potential role as an antibiotic modulator, a strategy of growing importance in combating antibiotic resistance. The proposed mechanism for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8]
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
The morpholine moiety is a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several PI3K/mTOR inhibitors containing the morpholine scaffold are in clinical development.[11] The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency.[10]
Derivatives of 4-(phenylsulfonyl)morpholine have been shown to exhibit anticancer activity against triple-negative breast cancer cells.[12] The mechanism of action was found to involve the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[12] This suggests that "Morpholine, 4-(methylsulfonyl)-" could also be investigated for its potential as an anticancer agent, possibly acting on similar pathways.
Diagram 2: The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion
"Morpholine, 4-(methylsulfonyl)-" is a compound with limited published experimental data. However, based on the well-established biological importance of the morpholine scaffold and the observed activities of its close analogue, 4-(phenylsulfonyl)morpholine, it represents a molecule of interest for further investigation. Its potential as an antibiotic modulator and as an anticancer agent, possibly targeting the PI3K/Akt/mTOR pathway, warrants exploration. This technical guide provides a starting point for researchers by summarizing the available information and suggesting potential avenues for future research, including the development of a robust synthetic protocol and comprehensive biological evaluation.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. Morpholine, 4-(methylsulfonyl)- [webbook.nist.gov]
- 6. Morpholine, 4-(methylsulfonyl)- [webbook.nist.gov]
- 7. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
